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molecular formula C8H10ClFN2 B8386069 4-Fluoroisoindolin-2-amine hydrochloride

4-Fluoroisoindolin-2-amine hydrochloride

Cat. No. B8386069
M. Wt: 188.63 g/mol
InChI Key: SRRRVZWNDKMWBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04777181

Procedure details

3.8 g of 4-fluoro-N-tert.-butoxycarbonylamino-isoindoline are introduced into 30 ml of concentrated hydrochloric acid at room temperature. The mixture is subsequently stirred at room temperature for 1 hour and the solvent is then distuilled off in vacuo. The residue is treated with hot i-propanol; after cooling to 10° C., the precipitate is filtered off with suction. 2.1 g of 2-amino-4-fluoro-isoindoline hydrochloride are obtained.
Name
4-fluoro-N-tert.-butoxycarbonylamino-isoindoline
Quantity
3.8 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:10]=[CH:9][CH:8]=[C:7]2[C:3]=1[CH2:4][N:5]([NH:11]C(OC(C)(C)C)=O)[CH2:6]2.[ClH:19]>C(O)(C)C>[ClH:19].[NH2:11][N:5]1[CH2:4][C:3]2[C:7](=[CH:8][CH:9]=[CH:10][C:2]=2[F:1])[CH2:6]1 |f:3.4|

Inputs

Step One
Name
4-fluoro-N-tert.-butoxycarbonylamino-isoindoline
Quantity
3.8 g
Type
reactant
Smiles
FC1=C2CN(CC2=CC=C1)NC(=O)OC(C)(C)C
Name
Quantity
30 mL
Type
reactant
Smiles
Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is subsequently stirred at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
after cooling to 10° C.
FILTRATION
Type
FILTRATION
Details
the precipitate is filtered off with suction

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
Cl.NN1CC2=CC=CC(=C2C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 2.1 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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